1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The imidazolium cation in this compound is characterized by a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
The synthesis of 1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with hexyl bromide to form 1-hexyl-3-methylimidazolium bromide. This intermediate is then reacted with sodium benzenesulfonate to yield the final product. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium cation to imidazoline derivatives.
Substitution: The benzenesulfonate anion can be substituted with other anions through metathesis reactions.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an ionic liquid in various chemical reactions, including catalysis and electrochemistry
Biology: The compound has been studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in enhancing the solubility of poorly soluble drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is largely dependent on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the compound’s reactivity and its ability to stabilize transition states in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate can be compared with other imidazolium salts, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.
1-Butyl-3-methylimidazolium chloride: Commonly used in catalysis and as a solvent in organic synthesis.
1-Hexyl-3-methylimidazolium iodide: Similar in structure but with different anionic properties, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, particularly its benzenesulfonate anion, which imparts distinct solubility and reactivity characteristics.
Eigenschaften
CAS-Nummer |
401789-02-4 |
---|---|
Molekularformel |
C16H26N2O3S |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
benzenesulfonate;1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C10H20N2.C6H6O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;7-10(8,9)6-4-2-1-3-5-6/h8-9H,3-7,10H2,1-2H3;1-5H,(H,7,8,9) |
InChI-Schlüssel |
YSSKRSLRZGOVRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[NH+]1CN(C=C1)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.